

Application of 3,4-Difluorobenzophenone in UV-Curable Coatings and Adhesives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,4-Difluorobenzophenone**

Cat. No.: **B1332399**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluorobenzophenone is a substituted aromatic ketone that functions as a Type II photoinitiator in ultraviolet (UV) curing applications. Upon exposure to UV radiation, it initiates the rapid polymerization of monomers and oligomers, leading to the formation of highly cross-linked and durable polymer networks. This property makes it a valuable component in the formulation of UV-curable coatings and adhesives used in various high-tech industries, including electronics, medical devices, and graphic arts. Its fluorine substitution can enhance specific properties such as thermal stability and chemical resistance in the cured polymer.

As a Type II photoinitiator, **3,4-Difluorobenzophenone** requires the presence of a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The mechanism involves the photoinitiator absorbing UV energy and entering an excited state, followed by a hydrogen abstraction from the co-initiator. This process generates the radicals that propagate the polymerization chain reaction.

Physicochemical Properties and Performance Data

While extensive quantitative data for **3,4-Difluorobenzophenone** is not readily available in public literature, its performance characteristics can be inferred from data on closely related benzophenone derivatives. The following tables summarize the expected physicochemical properties and representative performance data in a typical acrylate formulation.

Table 1: Physicochemical Properties of 3,4-Difluorobenzophenone

Property	Value
CAS Number	85118-07-6
Molecular Formula	C ₁₃ H ₈ F ₂ O
Molecular Weight	218.20 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	53-57 °C
UV Absorption λ _{max}	~254 nm, with activity in the 300-400 nm range
Solubility	Soluble in most common organic solvents and monomers

Table 2: Representative Performance Data in a UV-Curable Acrylate Coating

Parameter	Formulation A (1% 3,4-DFBP, 2% Amine Co-initiator)	Formulation B (3% 3,4-DFBP, 4% Amine Co-initiator)
Cure Speed (m/min)	15	30
UV Lamp Power	120 W/cm	120 W/cm
Pencil Hardness	2H	3H
Adhesion (ASTM D3359)	5B	5B
Solvent Resistance (MEK double rubs)	>100	>150
Yellowness Index (initial)	1.2	1.8

Note: The data presented in Table 2 is illustrative and based on typical performance of benzophenone-type photoinitiators. Actual results will vary depending on the specific formulation, substrate, and curing conditions.

Experimental Protocols

The following protocols describe the general methodology for evaluating the performance of **3,4-Difluorobenzophenone** in UV-curable formulations.

Protocol 1: Evaluation of Cure Speed

Objective: To determine the cure speed of a UV-curable coating containing **3,4-Difluorobenzophenone**.

Materials:

- UV-curable acrylate oligomer/monomer blend
- **3,4-Difluorobenzophenone**
- Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate)
- Substrate (e.g., glass panels, polycarbonate sheets)
- Film applicator (e.g., drawdown bar)
- UV curing unit with a conveyor system and a medium-pressure mercury lamp
- Cotton balls or swabs

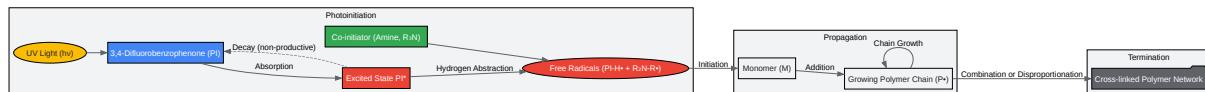
Procedure:

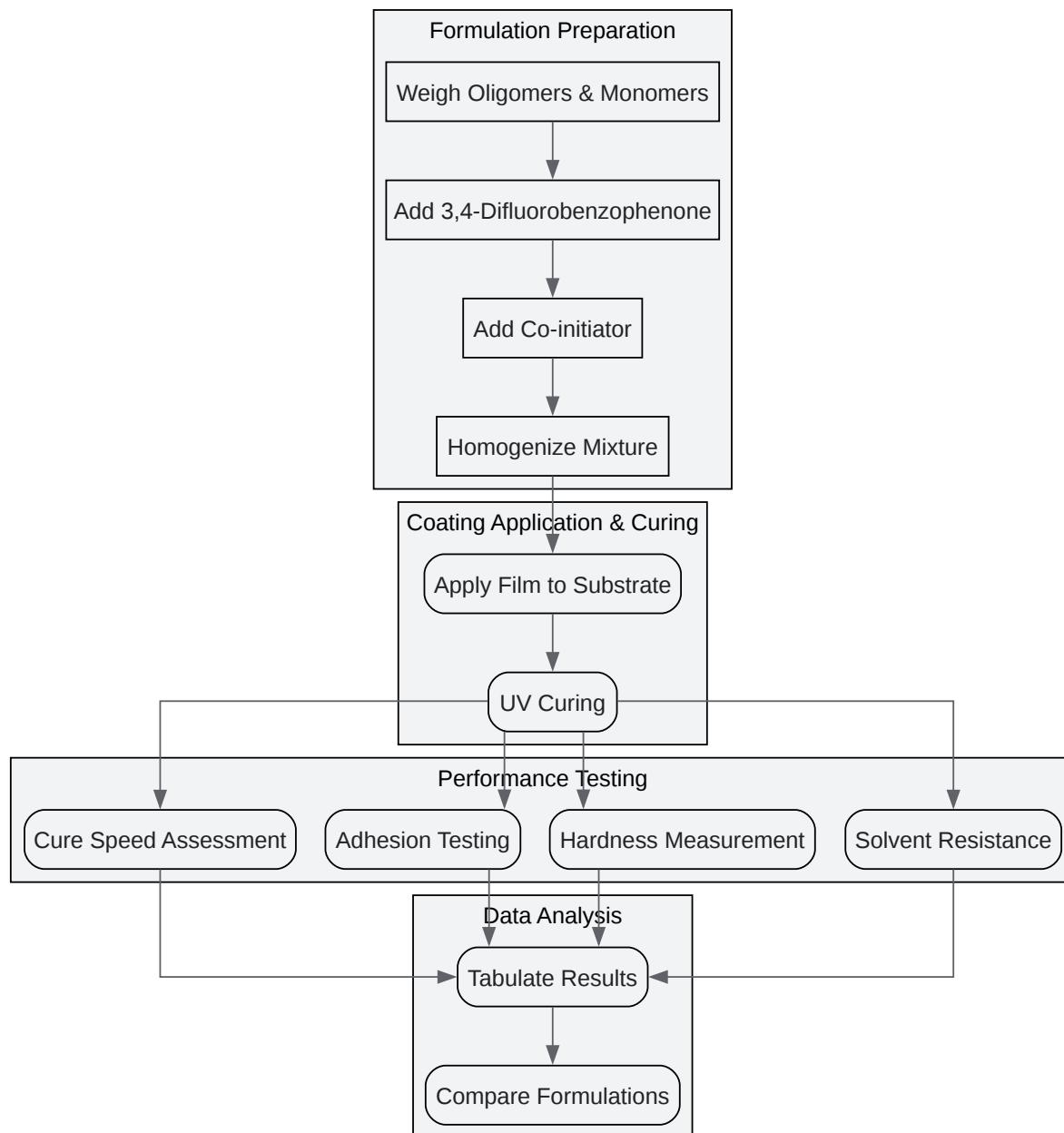
- Prepare the UV-curable formulation by dissolving the desired concentration of **3,4-Difluorobenzophenone** and the amine co-initiator in the acrylate blend. Mix thoroughly until homogenous.
- Apply a thin film of the formulation onto the substrate using a film applicator to ensure uniform thickness (e.g., 25 μm).
- Set the UV lamp power to the desired intensity (e.g., 120 W/cm).
- Place the coated substrate on the conveyor belt of the UV curing unit.

- Vary the conveyor belt speed to expose the coating to different UV doses.
- After each pass, perform a "thumb twist" or "cotton touch" test to assess the surface cure. The surface is considered cured when it is tack-free and no residue is transferred to the cotton.
- The highest conveyor speed at which a tack-free surface is achieved is recorded as the cure speed.

Protocol 2: Assessment of Adhesion

Objective: To evaluate the adhesion of a UV-cured coating to a substrate.


Materials:


- Cured coating panels from Protocol 1
- Cutting tool with multiple blades (as per ASTM D3359)
- Pressure-sensitive adhesive tape (as per ASTM D3359)
- Soft brush

Procedure:

- Select a fully cured coating panel.
- Make a series of parallel cuts through the coating to the substrate using the cutting tool.
- Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- Remove any loose coating debris with a soft brush.
- Firmly apply the adhesive tape over the cross-hatched area.
- After a short period (e.g., 90 seconds), rapidly pull the tape off at a 180-degree angle.
- Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: more than 65% detachment).

Diagrams

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Application of 3,4-Difluorobenzophenone in UV-Curable Coatings and Adhesives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332399#application-of-3-4-difluorobenzophenone-in-uv-curable-coatings-and-adhesives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com